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Compound of Interest

Compound Name:
1-Boc-3-iodomethyl-3-

methylazetidine

CAS No.: 1408074-76-9

Cat. No.: B1403465

Get Quote

Executive Summary: The Azetidine "Switch"
In modern drug discovery, the azetidine ring (a saturated four-membered nitrogen heterocycle)

has emerged as a privileged bioisostere for larger rings like pyrrolidine, piperidine, and

morpholine, as well as for gem-dimethyl groups.

While the primary driver for the "azetidine switch" is often the modulation of physicochemical

properties—specifically lowering lipophilicity (

) and reducing molecular weight—its impact on metabolic stability is non-linear. This guide
objectively evaluates the metabolic profile of azetidines, contrasting them with standard
alternatives, and provides a validated experimental framework for assessing their liability.

Key Technical Findings
Lipophilic Efficiency (LipE): Azetidines typically lower

by 0.5–1.0 units compared to piperidines, often improving metabolic stability by reducing
non-specific hydrophobic binding to CYP450 active sites.
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Ring Strain Liability: The high ring strain (

26 kcal/mol) creates unique metabolic soft spots. Unlike unstrained rings, azetidines are
susceptible to CYP-mediated

-carbon oxidation followed by ring scission, generating reactive aldehyde intermediates.[1]

Aldehyde Oxidase (AO): While less common than in aromatic heterocycles, AO-mediated

metabolism is a critical risk factor for azetidines linked to electron-deficient aromatic systems.

Comparative Profiling: Azetidine vs. Alternatives
The following data summarizes the structural and metabolic shifts observed when replacing

common moieties with an azetidine core.

Table 1: Physicochemical and Metabolic Impact of Ring
Contraction
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Feature
Piperidine (6-
membered)

Pyrrolidine (5-
membered)

Azetidine (4-
membered)

Impact on

Stability

Ring Strain ~0 kcal/mol ~6 kcal/mol ~26 kcal/mol

High strain alters

hybridization,

affecting C-H

bond strength

and oxidation

potential.

Basicity (pKa) ~11.0 ~11.3 ~11.3

High basicity

remains; often

requires capping

(e.g.,

amide/carbamate

) to avoid hERG

liability.

Lipophilicity (

LogP)
Reference (0) -0.3 to -0.5 -1.0 to -1.5

Positive: Lower

LogD correlates

with reduced

intrinsic

clearance (

).

Metabolic Soft

Spot
-carbon oxidation

(N-dealkylation)
-carbon oxidation Ring Scission

Negative:

Oxidation leads

to ring opening

rather than

stable lactams.

Vector Geometry 109.5° (Chair) Envelope ~90° (Puckered)

Alters exit

vectors,

potentially

changing CYP

isoform

selectivity.
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Table 2: Case Study – Clearance Reduction (Pfizer
DGAT2 Inhibitor Series)
Data derived from optimization of PF-06865571 (Ervogastat) analogues.

Scaffold Variant (Human HLM) Primary Metabolite Mechanism

Piperidine Core
High (>100

L/min/mg)
N-oxide / Lactam

Classic oxidative

clearance.

Azetidine Core
Moderate (45

L/min/mg)
Aldehyde (M6)

-C oxidation

Ring opening.

Spiro-Azetidine
Low (<15

L/min/mg)
Stable

3D-structure sterically

hinders CYP access.

Mechanisms of Instability
To accurately evaluate azetidines, one must understand how they degrade. The metabolic

pathway differs fundamentally from larger rings due to strain release.

The Ring Scission Pathway
Unlike pyrrolidines, which often oxidize to stable lactams (cyclic amides), azetidines frequently

undergo ring scission.

-Hydroxylation: CYP450 abstracts a hydrogen from the

-carbon (adjacent to Nitrogen).

Hemiaminal Collapse: The resulting carbinolamine is unstable.

Ring Opening: Driven by the release of ring strain, the C-N bond cleaves, generating a

primary amine and a reactive aldehyde.

Visualization of Metabolic Pathways
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The following diagram illustrates the divergent pathways for azetidine metabolism compared to

standard ring oxidation.
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Figure 1: Divergent metabolic fates of the azetidine ring. Note the critical "Ring Scission"

pathway leading to reactive aldehydes, distinct from the stable lactam formation seen in larger

rings.

Experimental Protocols
Standard HLM assays may underestimate azetidine toxicity if reactive metabolites are not

monitored. The following protocol incorporates reactive metabolite trapping, essential for this

scaffold.

Protocol: Microsomal Stability with GSH Trapping
Objective: Determine intrinsic clearance (

) and identify ring-opened aldehyde metabolites.

Materials
Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.

Cofactors: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4

U/mL G6P dehydrogenase).

Trapping Agent: L-Glutathione (GSH) or Potassium Cyanide (KCN). Note: GSH is

physiologically relevant; KCN is stronger for aldehydes.
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Quench Solution: Acetonitrile containing internal standards (e.g., Tolbutamide, Propranolol).

Workflow Steps
Preparation:

Prepare test compound stock (10 mM in DMSO). Dilute to 1

M final incubation concentration in phosphate buffer (100 mM, pH 7.4).

Control Arm: Include Verapamil (high clearance) and Warfarin (low clearance).

Trapping Arm: Add GSH (5 mM final) to a parallel set of incubation wells.

Incubation:

Pre-incubate microsomes (0.5 mg/mL final) and test compound for 5 min at 37°C.

Initiate: Add NADPH regenerating system.

Timepoints: Sample at 0, 5, 15, 30, and 60 minutes.

Quenching & Processing:

Transfer 50

L aliquot to 150

L cold Acetonitrile (with IS).

Centrifuge at 4000 rpm for 20 min to pellet proteins.

Analysis (LC-MS/MS):

Monitor disappearance of Parent (

).

MetID Scan: Perform Neutral Loss scan (loss of 129 Da for GSH adducts) or precursor ion

scan to detect the ring-opened aldehyde-GSH conjugate.
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Decision Tree for Stability Evaluation

Start: HLM Stability Assay
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Figure 2: Strategic workflow for evaluating azetidine stability. High clearance triggers specific

investigation into ring scission products.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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